molecular formula C19H19N7O B2907636 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-5-carboxamide CAS No. 2198582-72-6

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-5-carboxamide

Cat. No. B2907636
CAS RN: 2198582-72-6
M. Wt: 361.409
InChI Key: PIYWHLVOYUWQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N7O and its molecular weight is 361.409. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death. EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, resulting in cell proliferation and differentiation.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 (IC 50 = 1.37 nM) compared to Olaparib (IC 50 = 1.49 nM), and EGFR (IC 50 = 64.65 nM) compared to Erlotinib (IC 50 = 80 nM) . This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects several biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair process, leading to the accumulation of DNA damage in the cells. This can lead to cell death, particularly in cancer cells that have a high rate of DNA replication . The inhibition of EGFR disrupts cell proliferation and differentiation, which can also lead to cell death .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and their impact on bioavailability.

Result of Action

The result of the compound’s action is the induction of apoptosis (programmed cell death) in cells. For example, compound 8i (a similar compound) induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . This compound also upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulated the Bcl2 level .

properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c1-12-21-22-17-5-6-18(23-26(12)17)25-10-15(11-25)24(2)19(27)14-3-4-16-13(9-14)7-8-20-16/h3-9,15,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYWHLVOYUWQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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